molecular formula C12H20O2 B13528826 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13528826
M. Wt: 196.29 g/mol
InChI Key: KRUBGJXYTUVSHT-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid is a bicyclic carboxylic acid featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a propanoic acid moiety. Its derivatives, such as esters (e.g., ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate, CAS 1797121-57-3), are also studied for their reactivity and metabolic stability .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H20O2/c1-12(2,11(13)14)7-10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3,(H,13,14)

InChI Key

KRUBGJXYTUVSHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is commercially available or can be synthesized from norbornene.

    Functionalization: The bicyclo[2.2.1]heptane is functionalized to introduce the carboxylic acid group. This can be achieved through a series of reactions, including oxidation and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

  • Conditions : Reflux with H₂SO₄ (catalytic) in excess alcohol.

  • Example : Reaction with methanol produces methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoate.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Steric hindrance from the bicyclo[2.2.1]heptane group slows reaction kinetics compared to linear analogues.

Amidation

The acid reacts with amines to form amides via coupling agents:

  • Conditions : Dicyclohexylcarbodiimide (DCC) or EDC/HOBt in anhydrous dichloromethane .

  • Yield : ~85–92% for primary amines under optimized conditions .

  • Applications : Key step in synthesizing bioactive derivatives targeting neurotransmitter receptors.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂:

  • Conditions : Heating at 150–200°C with Cu or Pd catalysts.

  • Product : 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropane.

  • Mechanism : Radical intermediates or metal-mediated pathways.

Cycloaddition Reactions

The bicyclic system participates in Diels-Alder reactions:

  • Diene Compatibility : Electron-deficient dienes (e.g., maleic anhydride).

  • Conditions : Solvent-free or in toluene at 80–100°C.

  • Stereoselectivity : Predominantly endo transition state due to bicyclic strain.

Oxidation and Reduction

  • Oxidation :

    • Primary Alcohols : KMnO₄ oxidizes α-hydroxy derivatives to ketones.

    • Conditions : Aqueous acidic medium, 0–5°C.

  • Reduction :

    • LiAlH₄ reduces the acid to 3-(bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol.

Alkylation and Arylation

The acid’s α-position undergoes alkylation under strong base conditions:

  • Conditions : LDA/THF at −78°C, followed by alkyl halides.

  • Example : Methylation yields 2,2,3-trimethyl derivatives.

Mechanistic Considerations

  • Steric Effects : The bicyclo[2.2.1]heptane group hinders nucleophilic attack at the β-carbon, favoring α-substitution.

  • Acid Strength : The electron-withdrawing bicyclic system enhances carboxylic acid acidity (pKa ≈ 3.5–4.0).

  • Solvent Influence : Polar aprotic solvents (DMF, DCM) improve amidation kinetics by stabilizing intermediates .

This compound’s reactivity profile underscores its utility in synthesizing complex bicyclic architectures for pharmaceutical and materials science applications. Further studies on enantioselective transformations and catalytic systems could expand its synthetic scope.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The rigid bicyclic structure makes it a valuable building block in the synthesis of complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.

Industry:

    Materials Science: It is investigated for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Bicyclic Core

A. Adamantane vs. Norbornane Derivatives

  • In palladium-catalyzed intramolecular arylations, the adamantane derivative showed significantly lower yields compared to tri(cyclohexylmethyl)acetic acid, likely due to excessive steric hindrance .

B. Exo vs. Endo Isomerism

  • Exo-3,3-dimethylbicyclo[2.2.1]heptane-2-propionic acid (CAS 61175-88-0): The exo configuration of methyl groups on the norbornane ring may enhance solubility or alter reactivity compared to endo isomers. Such stereochemical differences are critical in catalysis and drug design .
Functional Group Modifications

A. Methylidene-Substituted Analog

  • This compound is structurally related to santalic acids, known for fragrance applications .

B. Ester Derivatives

  • Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate (CAS 1797121-57-3): The ester form exhibits higher volatility and may act as a prodrug, requiring hydrolysis to the free acid for biological activity. Such derivatives are often used to improve membrane permeability in drug candidates .

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid is a bicyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C11H18O2
  • Molecular Weight: 182.26 g/mol

The bicyclic nature of the compound contributes to its unique interactions with biological systems.

Pharmacological Effects

Research indicates that 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid exhibits several pharmacological activities:

  • Anti-inflammatory Activity: Studies have shown that compounds with similar bicyclic structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects: The compound may have neuroprotective properties, as indicated by its ability to modulate apoptosis-related pathways in neuronal cells.

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Apoptotic Pathways: Similar compounds have been shown to regulate the expression of Bcl-2 and Bax proteins, which are critical in the apoptosis process.
  • Inhibition of Cytokine Production: By reducing the levels of inflammatory cytokines such as TNF-α and IL-6, the compound may help mitigate inflammatory responses.

Case Studies and Research Findings

StudyFindings
Investigated the anti-inflammatory effects of bicyclic compounds, noting significant reductions in TNF-α levels.
Explored neuroprotective effects in animal models, demonstrating improved outcomes in models of neurodegeneration.
Reported on the modulation of apoptotic pathways in neuronal cells treated with related compounds, supporting potential therapeutic uses.

Notable Research

A study published in MDPI examined various derivatives of bicyclic compounds and found that they exhibited significant antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum, highlighting their potential in treating parasitic infections .

Another research effort focused on the neuroprotective effects observed in cellular models exposed to oxidative stress, indicating that similar compounds could enhance cell viability and reduce apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid, and what are the key reaction conditions?

  • Methodological Answer : A common approach involves cyclization of pre-functionalized precursors using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, bicyclo[2.2.1]heptane derivatives can be synthesized via intramolecular cyclization of ketones or esters under controlled conditions . Subsequent hydrolysis of intermediate esters (e.g., methyl or ethyl esters) using aqueous NaOH or HCl yields the carboxylic acid. Reaction optimization typically focuses on temperature (0–80°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (1–10 mol%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the bicyclic framework and substituent positions. For instance, the deshielded protons on the norbornane ring appear as distinct multiplets in the 1.5–3.0 ppm range .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for chiral centers or strained bicyclic systems .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stereochemical outcomes in the synthesis of this bicyclic compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for cyclization reactions. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging software like Gaussian or AutoDock. For example, stereoelectronic effects in the norbornane ring can be analyzed to predict regioselectivity in derivatization reactions .

Q. What strategies are employed to resolve enantiomers of this compound, and how does chirality impact its biological activity?

  • Methodological Answer :

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases for enantiomer separation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of one enantiomer .
  • Biological Impact : Enantiomers may exhibit divergent binding affinities to targets like cyclooxygenases or ion channels, as seen in related propanoic acid derivatives .

Q. What in vitro assays are suitable for evaluating the compound's pharmacokinetic properties, such as metabolic stability?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, followed by LC-MS/MS quantification to measure half-life (t₁/₂) and intrinsic clearance .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction (% unbound) .
  • Caco-2 Permeability : Monolayer transport studies predict intestinal absorption potential .

Q. How do modifications to the bicyclo[2.2.1]heptane moiety influence the compound's physicochemical and biological properties?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) campaigns:

  • Lipophilicity : Introducing methyl groups increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Ring Strain : Functionalizing the bridgehead (e.g., hydroxylation) alters conformational rigidity, impacting target binding. For example, fluorination at the 2-position of the norbornane ring can modulate metabolic stability .

Q. What are the common degradation pathways of this compound under accelerated stability testing conditions?

  • Methodological Answer : Stress testing per ICH guidelines (Q1A):

  • Thermal Degradation : Heating at 40–80°C in solid state or solution (e.g., DMSO) to identify decomposition products via LC-HRMS.
  • Oxidative Stress : Exposure to H₂O₂ or radical initiators (e.g., AIBN) reveals susceptibility to oxidation at the carboxylic acid or bridgehead positions .
  • Hydrolytic Stability : Incubation at pH 1–13 (37°C) assesses ester or amide bond cleavage, if present .

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